VapB is classified as a type of membrane protein characterized by its ability to interact with proteins containing the FFAT motif (two phenylalanines in an acidic tract). This interaction is vital for the protein's function in organelle tethering. The gene encoding VapB is located on chromosome 20 in humans and has several splice variants, including VapC, which lacks specific functional domains found in VapB. The VAP family consists of two main paralogs in mammals: VapA and VapB, which share approximately 63% sequence identity .
The synthesis of VapB typically occurs through standard eukaryotic protein synthesis pathways. In research settings, recombinant VapB can be produced using various expression systems, including bacterial (e.g., Escherichia coli) and mammalian cell lines.
Technical Details:
VapB contains several structural domains:
Structural Insights:
VapB participates in several biochemical reactions primarily related to its role as an organelle tether:
The mechanism by which VapB functions involves:
Data Insights:
VapB exhibits several notable physical and chemical properties:
Relevant Data:
VapB has several important applications in scientific research:
Vesicle-associated membrane protein-associated protein B (VAPB) is a type II integral endoplasmic reticulum (ER) membrane protein characterized by three conserved structural domains that dictate its cellular functions. The N-terminal major sperm protein domain (MSPd) adopts a seven-stranded immunoglobulin-like β-sandwich fold (residues 1–125) [6] [9]. This domain contains an electropositive groove that binds FFAT (two phenylalanines in an acidic tract) motifs in partner proteins (e.g., OSBP, CERT) [9] [10]. Hydrophobic pockets flanking this groove stabilize FFAT interactions, enabling VAPB to tether the ER to organelles like the Golgi, mitochondria, and peroxisomes [9].
The central coiled-coil domain (CCd) (residues 126–190) forms α-helical structures that mediate homo- and heterodimerization. Biophysical analyses reveal this domain has a high propensity for coiled-coil formation (probability >90% by COILS/PCOILS algorithms), facilitating oligomerization through hydrophobic heptad repeats [2] [10]. The CCd acts as a flexible spacer, positioning the MSPd for optimal cytosolic interactions [10].
The C-terminal transmembrane anchor (TMd) (residues 217–243) adopts a single-pass α-helical topology that embeds VAPB in the ER membrane. This domain contains a GXXXG dimerization motif critical for transmembrane helix-helix interactions [2] [9]. Mutagenesis studies confirm that GXXXG mutations disrupt VAPB self-association and ER membrane organization [2]. The short cytosolic tail (residues 190–216) between the CCd and TMd is intrinsically disordered, facilitating conformational adaptability during partner binding [10].
Table 1: Structural Domains of VAPB
Domain | Residue Range | Structural Features | Primary Functions |
---|---|---|---|
MSP domain | 1–125 | 7-stranded β-sandwich; electropositive groove | FFAT motif binding; organelle tethering |
Coiled-coil | 126–190 | α-helical; hydrophobic heptad repeats | Homo-/heterodimerization; structural scaffolding |
Transmembrane | 217–243 | α-helical; contains GXXXG motif | ER membrane anchoring; oligomerization |
Intrinsically Disordered Region | 190–216 | Flexible; unstructured | Conformational adaptability; post-translational modification sites |
VAPB and its paralog VAPA share 82% sequence identity in their MSP domains but diverge in expression patterns, interaction networks, and disease associations. Both paralogs are ubiquitously expressed, but VAPB shows enriched expression in neuronal tissues (e.g., spinal cord, brain) [4] [9], whereas VAPA predominates in secretory tissues like the liver and pancreas [9]. This tissue specificity suggests distinct physiological roles: VAPB regulates neuronal ER-mitochondria contacts and calcium signaling, while VAPA modulates lipid transfer in metabolically active cells [9] [10].
Functionally, VAPA and VAPB form both homodimers and heterodimers via their CCd and TMd domains [9]. However, proteomic screens identify paralog-specific interactors: VAPA preferentially binds lipid-transfer proteins like FAPP2 and Nir2, while VAPB interacts with mitochondrial tethers (PTPIP51) and autophagy adaptors (SQSTM1/p62) [7] [9]. The P56S mutation in VAPB—but not VAPA—causes familial ALS (ALS8) by triggering aggregation and proteasomal degradation [1] [9]. Notably, VAPB cannot fully compensate for VAPA loss in lipid trafficking, underscoring functional divergence [9].
Table 2: Comparative Features of Vertebrate VAP Paralogs
Feature | VAPA | VAPB |
---|---|---|
Sequence Identity (MSP domain) | 82% vs. VAPB | 82% vs. VAPA |
Tissue Expression | Ubiquitous; high in liver, pancreas | Ubiquitous; high in brain, spinal cord |
Key Interactors | FAPP2, Nir2, ORP3 | PTPIP51, SQSTM1, HCN2 |
Disease Links | None | ALS8 (P56S, T46I mutations) |
Functional Specialization | Golgi-ER lipid transfer | ER-mitochondria contacts; autophagy regulation |
VAPB oligomerization is mediated synergistically by its coiled-coil and transmembrane domains. The coiled-coil domain (CCd) drives initial dimerization via hydrophobic interactions between heptad repeats, forming parallel α-helical bundles [2] [9]. This is augmented by the transmembrane domain (TMd), where the GXXXG motif enables tight helix-helix packing in the lipid bilayer [2]. Disruption of either domain (e.g., CCd truncation or GXXXG mutation) abolishes oligomerization, confirming dual dependence [2].
VAPB forms homodimers and heterodimers with VAPA, with the latter exhibiting higher stability due to complementary electrostatic surfaces [9] [10]. The ALS-linked P56S mutation triggers pathological oligomerization by inducing conformational changes in the MSP domain: β-strands convert to amphipathic α-helices, exposing hydrophobic patches that promote aggregation [1] [2]. These aggregates recruit wild-type VAPB, depleting functional pools and disrupting FFAT-dependent interactions (e.g., with ORP proteins) [1] [7]. Drosophila models confirm that P56S-VAPB forms insoluble cytoplasmic inclusions, leading to ER disorganization and neuromuscular junction defects [1].
Table 3: VAPB Oligomerization States and Regulatory Mechanisms
Oligomer Type | Stabilizing Domains | Functional Consequence | Impact of P56S Mutation |
---|---|---|---|
Homodimer | CCd + TMd (GXXXG motif) | Enhances FFAT binding avidity | Converts to aggregates; sequesters wild-type VAPB |
VAPA-VAPB Heterodimer | CCd + TMd; electrostatic complementarity | Expands partner protein repertoire | Disrupted; reduces VAPA availability |
Pathological Aggregates | Mutant MSPd + CCd | N/A | Insoluble inclusions; ER restructuring |
VAPB undergoes two critical post-translational modifications (PTMs) that regulate its stability and function: ADP-ribosylation and ubiquitination.
ADP-ribosylation at Arg50 (within the MSPd) is catalyzed by the human ADP-ribosyltransferase ARTC1 [3]. This modification requires ARTC3 as a co-factor and enhances VAPB’s ability to regulate ER-mitochondrial calcium flux. Knockdown of ARTC1 dysregulates cytosolic Ca²⁺ levels, confirming this PTM’s role in calcium homeostasis [3]. Structural modeling indicates Arg50 resides near the FFAT-binding groove, suggesting ADP-ribosylation may modulate partner protein recruitment [3].
Ubiquitination targets lysine residues in the disordered C-terminal region (e.g., Lys250, Lys251) [7] [9]. The ALS mutant P56S-VAPB is hyper-ubiquitinated, promoting proteasomal degradation and functional haploinsufficiency [7] [9]. Sequestosome 1 (SQSTM1/p62), an autophagy adapter, binds ubiquitinated P56S-VAPB aggregates but fails to clear them efficiently, contributing to proteotoxicity in motor neurons [7]. Notably, wild-type VAPB is also ubiquitinated under stress, indicating dual roles in quality control and degradation.
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